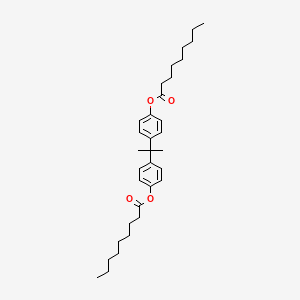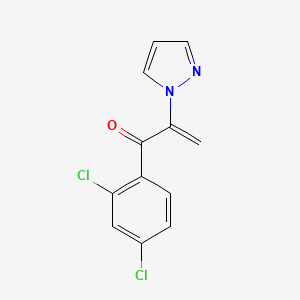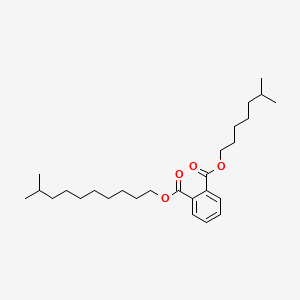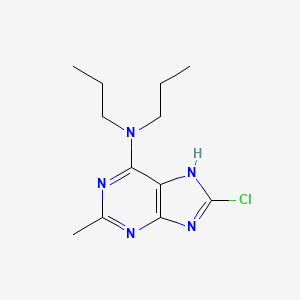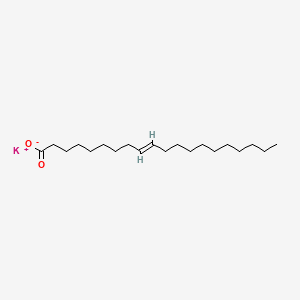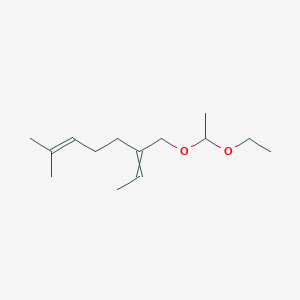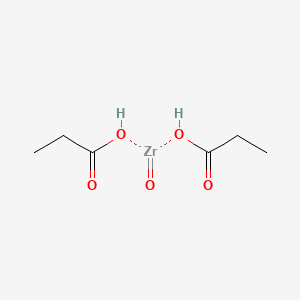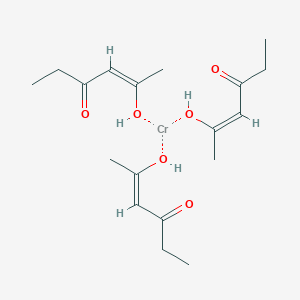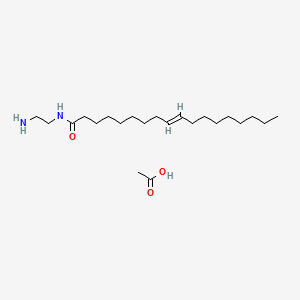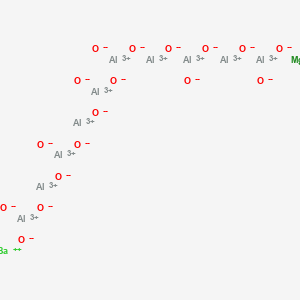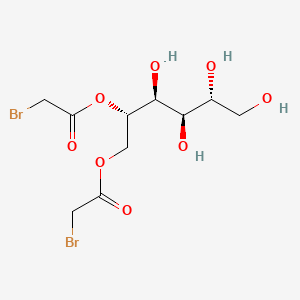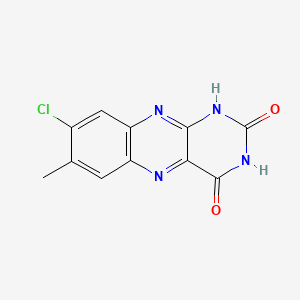
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- is a heterocyclic compound that belongs to the pteridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- typically involves multi-step organic reactions. Common starting materials include substituted anilines and pyrimidines. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the heterocyclic ring structure.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pteridines.
Aplicaciones Científicas De Investigación
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with essential biological functions.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its 8-chloro and 7-methyl groups may enhance its stability, reactivity, or interaction with biological targets compared to other pteridine derivatives.
Propiedades
Número CAS |
63528-80-3 |
|---|---|
Fórmula molecular |
C11H7ClN4O2 |
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
8-chloro-7-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H7ClN4O2/c1-4-2-6-7(3-5(4)12)14-9-8(13-6)10(17)16-11(18)15-9/h2-3H,1H3,(H2,14,15,16,17,18) |
Clave InChI |
BTVZKHGJJDVHRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)N=C3C(=N2)C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


